molecular formula C15H13N B8492695 9-(1-Propenyl)carbazole CAS No. 3324-18-3

9-(1-Propenyl)carbazole

Cat. No. B8492695
M. Wt: 207.27 g/mol
InChI Key: SFQDJUABNNSJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06593388B2

Procedure details

Into a 100 mL round bottom flask fitted with a magnetic stirrer, reflux condenser and nitrogen inlet were placed 2.07 g (0.01 mole) of 9-allyl carbazole, 1.12 g (0.01 mole) of potassium t-butoxide and 10 mL of DMSO. The reaction mixture was stirred for 20 minutes at room temperature and then was heated to 120° C. and kept at that temperature for two hours. TLC on silica gel was used to monitor the reaction. After cooling to room temperature, the reaction mixture was poured into 20 mL of distilled water and extracted with ethyl ether. The organic layer was washed with distilled water to remove DMSO, then anhydrous sodium sulfate was added and the mixture stirred for an hour. Thereafter, the sodium sulfate was removed by filtration and a rotary evaporator was used to remove the solvent. 9-(1-Propenyl)carbazole was isolated in 63% yield (1.3 g) as a pale yellow viscous liquid. 1H NMR (300 MHz, CDCl3) showed that the product was consisted of approximately a 1:2 ratio of cis and trans 9-(1-propenyl)carbazole isomers.
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:2]=[CH2:3].CC(C)([O-])C.[K+].CS(C)=O>O>[CH:1]([N:4]1[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2)=[CH:2][CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
2.07 g
Type
reactant
Smiles
C(C=C)N1C2=CC=CC=C2C=2C=CC=CC12
Step Two
Name
Quantity
1.12 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 mL round bottom flask fitted with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 120° C.
WAIT
Type
WAIT
Details
kept at that temperature for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
WASH
Type
WASH
Details
The organic layer was washed with distilled water
CUSTOM
Type
CUSTOM
Details
to remove DMSO
ADDITION
Type
ADDITION
Details
anhydrous sodium sulfate was added
STIRRING
Type
STIRRING
Details
the mixture stirred for an hour
CUSTOM
Type
CUSTOM
Details
Thereafter, the sodium sulfate was removed by filtration
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(=CC)N1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.